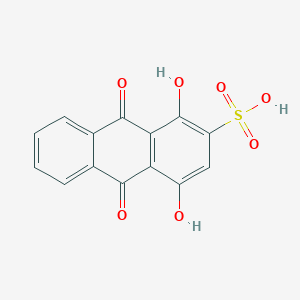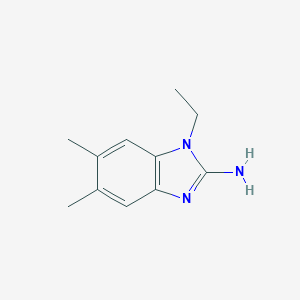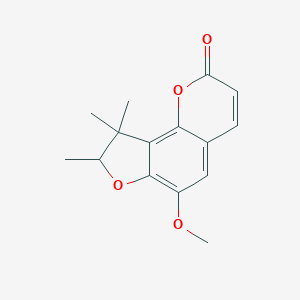
2-Methyl-4-phenylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylpentane, also known as isohexane, is a branched-chain hydrocarbon that belongs to the alkane family. It is a colorless liquid with a boiling point of 60-62°C and a molecular weight of 142.28 g/mol. Isohexane is commonly used as a solvent in various industries, including pharmaceuticals, paints, and coatings.
Wissenschaftliche Forschungsanwendungen
Isohexane is widely used as a solvent in scientific research. It is commonly used in gas chromatography as a mobile phase for the separation of nonpolar compounds. It is also used as a solvent for the extraction of lipids and other nonpolar compounds from biological samples. Isohexane is also used as a reference standard in the analysis of petroleum products.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylpentane is not well understood. However, it is believed to act as a nonpolar solvent, dissolving nonpolar compounds such as lipids and other hydrophobic molecules.
Biochemische Und Physiologische Effekte
Isohexane is not known to have any significant biochemical or physiological effects. It is considered to be a relatively inert substance that does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Isohexane has several advantages as a solvent in lab experiments. It is nonpolar and has a low boiling point, making it ideal for the extraction of nonpolar compounds. It is also relatively inexpensive and widely available. However, 2-Methyl-4-phenylpentane has some limitations. It is flammable and requires special handling and storage. It is also not suitable for the extraction of polar compounds.
Zukünftige Richtungen
There are several areas of future research for 2-Methyl-4-phenylpentane. One area is the development of new methods for the synthesis of 2-Methyl-4-phenylpentane that are more efficient and environmentally friendly. Another area is the investigation of the potential biological effects of 2-Methyl-4-phenylpentane. While it is considered to be relatively inert, there may be some as-yet-unknown effects on biological systems. Finally, there is a need for the development of new solvents that are more sustainable and less hazardous than 2-Methyl-4-phenylpentane.
Synthesemethoden
Isohexane can be synthesized through the catalytic cracking of petroleum. The process involves heating the petroleum to a high temperature and pressure in the presence of a catalyst. The resulting mixture is then distilled to obtain 2-Methyl-4-phenylpentane. Another method of synthesis involves the hydrogenation of 2-methyl-4-phenyl-1-propene, which is obtained from the reaction of 2-methyl-4-phenyl-1,3-butadiene with hydrogen gas in the presence of a catalyst.
Eigenschaften
IUPAC Name |
4-methylpentan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUAHKQOJAFLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880720 |
Source


|
| Record name | benzene, (1,3-dimethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpentane | |
CAS RN |
19219-84-2 |
Source


|
| Record name | benzene, (1,3-dimethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

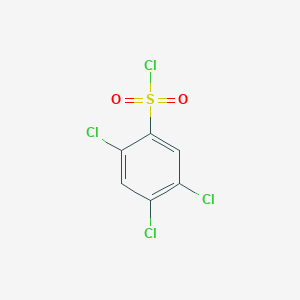
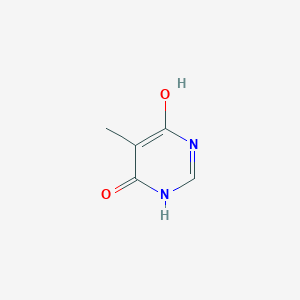
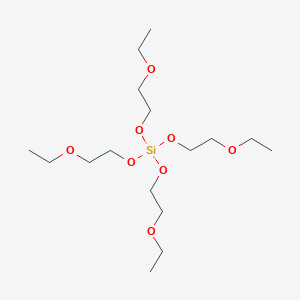
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
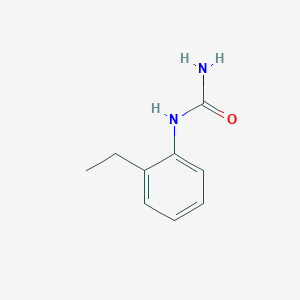
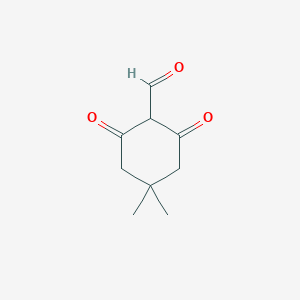
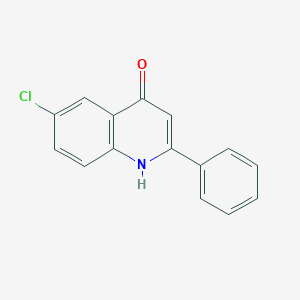
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
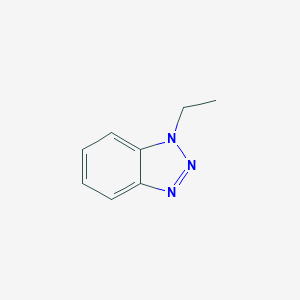
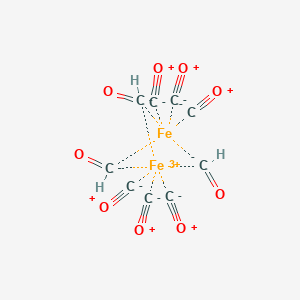
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
